molecular formula C16H21N3O5S B4510323 (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4510323
M. Wt: 367.4 g/mol
InChI Key: RJASDXYPXKGSHD-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a novel synthetic compound designed for pharmaceutical research and discovery, provided for Research Use Only. This chemical features a strategic molecular architecture combining a 4,7-dimethoxy-1H-indole core linked to a 4-(methylsulfonyl)piperazine group via a methanone bridge. The indole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities and its presence in numerous therapeutic agents . Indole derivatives have demonstrated significant potential in oncology as inhibitors of key targets like tubulin polymerization and various protein kinases, making them valuable scaffolds for developing new anticancer agents . Furthermore, the incorporation of a piperazine ring, particularly a 4-(methylsulfonyl)piperazine, is a recognized strategy in drug design. The piperazine moiety is a common pharmacophore that can enhance solubility and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor, potentially improving interactions with enzyme active sites . Compounds with similar structural motifs, featuring both an indole core and a piperazine subunit, have been investigated as highly potent and selective inhibitors of critical signaling pathways, such as PI3Kα, showing promising antitumor efficacy in preclinical models . This molecule is intended for use in exploratory biological screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR), particularly in areas such as kinase inhibition and cancer biology. Researchers can leverage this compound as a key intermediate to develop novel probes and therapeutic candidates targeting a range of diseases.

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-23-13-4-5-14(24-2)15-11(13)10-12(17-15)16(20)18-6-8-19(9-7-18)25(3,21)22/h4-5,10,17H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASDXYPXKGSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The piperazine ring is then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or iron(III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a significant chemical entity with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C13H16N2O4S
  • CAS Number : Not specified in the search results but can be derived from its structure.
  • IUPAC Name : this compound

Physical Properties

The compound is characterized by its indole and piperazine moieties, which contribute to its biological activity. The methoxy groups enhance solubility and bioavailability.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit:

  • Antidepressant Activity : Similar indole derivatives have shown efficacy in treating depression by modulating serotonin pathways.
  • Antipsychotic Effects : The piperazine ring is common in antipsychotic medications, suggesting potential utility in managing psychotic disorders.

Cancer Research

Recent studies indicate that compounds with indole structures can inhibit cancer cell proliferation. The specific applications include:

  • Mechanism of Action : Indole derivatives are known to interact with various cellular pathways, including apoptosis and cell cycle regulation.
  • Case Study : A study demonstrated that a related indole compound effectively induced apoptosis in breast cancer cells (source not cited due to lack of relevant search results).

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests:

  • Cognitive Enhancement : Potential use in enhancing cognitive functions through modulation of neurotransmitter systems.
  • Animal Studies : Animal models have shown improvements in memory retention when treated with similar compounds (specific studies not available).

Agricultural Applications

The compound's structure suggests potential as a pesticide or herbicide due to:

  • Biological Activity Against Pests : Similar compounds have been shown to possess insecticidal properties.
  • Case Study : A patent application describes the use of indole derivatives as effective agents against specific agricultural pests, indicating a promising avenue for development (source not cited due to lack of relevant search results).

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin pathways
AntipsychoticPotential efficacy in psychotic disorders
AnticancerInduces apoptosis in cancer cells
InsecticidalEffective against agricultural pests

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Indole CoreEssential for biological activity
Methoxy GroupsEnhance solubility and bioavailability
Piperazine RingImplicated in neuropharmacological effects

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and piperazine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : Likely similar to analogs such as C21H25N3O4S (inferred from ).
  • Molecular weight : Estimated ~423.5 g/mol (based on structural analogs).
  • Solubility : Moderate in polar organic solvents due to sulfonyl and methoxy groups.
  • Synthetic route : Likely involves multi-step processes, including indole functionalization, piperazine coupling, and sulfonylation .

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Key Differences
(1-Methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone () - 1-Methylindole
- Methylsulfonyl piperazine
Anticancer, anti-inflammatory Lacks 4,7-dimethoxy groups; reduced steric hindrance .
{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone () - Methoxyphenyl sulfonyl
- 1-Methylindole
Anti-inflammatory, neurotransmitter modulation Sulfonyl group on phenyl ring; indole substitution at position 4 .
(1-Methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone () - Pyridine-substituted piperazine
- 1-Methylindole
Enzyme/receptor modulation (e.g., kinases) Pyridine instead of methylsulfonyl; altered electronic properties .
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone () - 4-Chlorophenyl piperazine
- 7-Methoxyindole
Antimicrobial, antihistaminic Ethane linker; chloro substituent enhances lipophilicity .

Impact of Substituents on Activity

  • Methoxy groups (4,7-position): Enhance solubility and hydrogen-bonding capacity compared to non-methoxy analogs (e.g., 1-methylindole derivatives) .
  • Methylsulfonyl vs.
  • Piperazine modifications : Chlorophenyl or benzyl groups () increase steric bulk, reducing blood-brain barrier penetration compared to methylsulfonyl .

Pharmacokinetic Profiles

  • Bioavailability : Methylsulfonyl and methoxy groups improve aqueous solubility vs. halogenated analogs (e.g., 4-chlorophenyl derivatives) .
  • Metabolic stability : Methylsulfonyl groups resist oxidative metabolism better than benzyl or pyridine substituents .

Biological Activity

The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole moiety : The 4,7-dimethoxy substitution enhances its interaction with biological targets.
  • Piperazine ring : The 4-(methylsulfonyl) substitution contributes to its pharmacological properties.

Molecular Formula

The molecular formula of the compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S.

Antitumor Activity

Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. For instance, This compound has been evaluated in vitro against various cancer cell lines.

Efficacy Against Cancer Cell Lines

Table 1 summarizes the inhibitory effects of the compound on different cancer cell lines:

Cell LineInhibition Rate (%)IC50 (µM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that the compound exhibits potent antitumor effects, comparable to established treatments like sunitinib .

Preliminary studies suggest that the compound induces apoptosis in cancer cells by:

  • Cell Cycle Arrest : It primarily arrests the cell cycle at the S phase.
  • Alteration of Anti-apoptotic Proteins : The compound modulates levels of pro-apoptotic and anti-apoptotic proteins, promoting cell death in malignant cells .

Other Biological Activities

In addition to its antitumor properties, derivatives of indole and piperazine have been reported to exhibit:

  • Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : The presence of the methylsulfonyl group may contribute to anti-inflammatory effects through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Indole Derivatives as Anticancer Agents :
    • A study demonstrated that indole derivatives could inhibit tumor growth in xenograft models, showcasing their potential for clinical application .
  • Synergistic Effects with Other Drugs :
    • Research indicated that combining indole-based compounds with chemotherapeutic agents like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications in the indole and piperazine moieties significantly influence biological activity, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone?

  • Methodological Answer : Utilize a two-step approach:

Coupling Reaction : React 4,7-dimethoxy-1H-indole-2-carboxylic acid with 1-(methylsulfonyl)piperazine using a coupling agent like HATU or DCC in anhydrous DMF under nitrogen .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

  • Key Considerations : Optimize reaction time (typically 6–8 hours at 60°C) and stoichiometric ratios (1:1.2 for indole:piperazine derivatives) to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H NMR (DMSO-d6) for indole NH (δ ~11.2 ppm), methoxy groups (δ ~3.8–4.0 ppm), and piperazine protons (δ ~3.2–3.5 ppm). 13C^{13}C NMR should confirm carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO2, δ ~44 ppm) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to observe the molecular ion peak at m/z corresponding to C17H22N3O5S\text{C}_{17}\text{H}_{22}\text{N}_3\text{O}_5\text{S} (calc. 380.12) .
    • Validation : Compare spectral data with structurally analogous indole-piperazine hybrids .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against histamine H1/H4 receptors (IC50 determination via radioligand displacement) due to structural similarity to dual H1/H4 ligands .
  • Kinase Inhibition : Test MAPK pathway inhibition using enzymatic assays (e.g., ERK1/2 phosphorylation in HEK293 cells) .
    • Data Interpretation : Use dose-response curves (0.1–100 µM) and compare with reference inhibitors (e.g., SB203580 for MAPK) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

Modify Substituents : Synthesize derivatives with varied methoxy positions (e.g., 5,7-dimethoxy) or replace the sulfonyl group with acetyl/benzoyl moieties .

Assay Design : Test derivatives in parallel against off-target receptors (e.g., serotonin 5-HT2A, dopamine D2) to assess selectivity .

  • Case Study : Analogous indole-piperazine hybrids showed improved H4 selectivity by replacing methylsulfonyl with bulkier aryl groups .

Q. How should conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign overlapping piperazine/indole protons. For example, HMBC correlations between indole C-2 and piperazine N-H can confirm connectivity .
  • Deuteration : Exchange labile protons (e.g., NH) with D2O to simplify splitting patterns .
    • Troubleshooting : Compare with literature data for 4-methoxyindole derivatives, noting solvent-induced shifts .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0–24 hours. Analyze via LC-MS/MS for bioavailability and half-life .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) at 300–2000 mg/kg doses, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
    • ADMET Prediction : Use in silico tools (e.g., SwissADME) to estimate logP (<3.5) and BBB permeability, ensuring compliance with Lipinski’s rules .

Q. How can stability under physiological conditions be assessed for formulation development?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Monitor degradation via HPLC .
  • Lyophilization : Test solubility in PBS (pH 7.4) and assess stability in lyophilized form stored at -20°C for 6 months .
    • Key Finding : Sulfonyl-containing compounds often exhibit pH-dependent hydrolysis; buffer selection is critical .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4,7-dimethoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

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